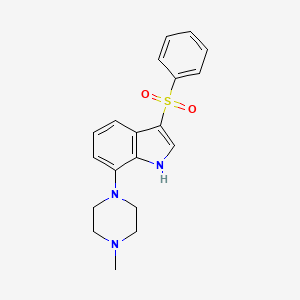
Ro4368554
概要
説明
Ro4368554 is a 5-HT6 receptor antagonist . It acts selectively at 5-HT6 receptors where it binds with a greater than 100-fold selectivity over other monoamine receptor subtypes . The empirical formula of this compound is C19H21N3O2S and its molecular weight is 355.45 .
Molecular Structure Analysis
This compound has a complex molecular structure. Its IUPAC name is 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole . The SMILES string representation of this compound is CN1CCN(CC1)c2cccc3c(c[nH]c23)S(=O)(=O)c4ccccc4 .
Physical and Chemical Properties Analysis
This compound is a powder with an off-white color . It is soluble in DMSO to a concentration greater than 10 mg/mL .
科学的研究の応用
神経科学
Ro4368554は、5-HT6受容体拮抗薬として、認知機能を向上させる可能性について研究されてきました。 コリン作動性およびセロトニン作動性欠損のある動物モデルにおいて、記憶機能の回復に有望な結果を示しています 。これは、アルツハイマー病などの認知症の治療における可能性を示唆しています。
薬理学
薬理学研究では、this compoundの5-HT6受容体選択的阻害は、神経伝達物質系を調節する治療法開発において重要となる可能性があります。 アセチルコリン放出を増加させる能力は、記憶障害に対する治療効果をもたらし、薬理学的介入の標的となる可能性があります 。
生化学
This compoundの生化学的プロファイルには、5-HT6受容体に対する高い選択性とDMSOへの溶解性があり、セロトニンのさまざまな生理学的プロセスにおける役割に関する生化学的アッセイや研究に貴重な化合物となっています 。
医薬品化学
化合物の構造と受容体結合特性は、医薬品化学において、新規治療薬の設計に注目されています。 その選択性と効力は、中枢神経系を標的とした新規薬物の開発のための基準化合物となっています 。
分子生物学
分子生物学者は、this compoundの5-HT6受容体との細胞レベルでの相互作用を探求し、遺伝子発現、受容体シグナル伝達経路、シナプス可塑性への影響を調査する可能性があります 。
臨床研究
まだ前臨床段階ですが、this compoundは臨床研究において記憶増強と関連付けられています。 記憶と学習への影響は、記憶関連障害の治療における新しいアプローチにつながる可能性があります 。
Safety and Hazards
作用機序
Target of Action
Ro4368554 primarily targets the serotonin type 6 (5-HT6) receptors . These receptors are associated with learning and memory processes and are found in many brain areas, including the hippocampus and the cerebral cortex . This compound binds to these receptors with a greater than 100-fold selectivity over other monoamine receptor subtypes .
Mode of Action
This compound acts as an antagonist at the 5-HT6 receptors . Antagonism of 5-HT6 receptors leads to an increase in the release of acetylcholine (ACh), a neurotransmitter that plays a crucial role in memory and learning .
Biochemical Pathways
The antagonism of 5-HT6 receptors by this compound affects several biochemical pathways. It leads to an increase in the release of acetylcholine, which may involve biochemical pathways associated with pERK1/2 expression .
Pharmacokinetics
Drug likeness parameters indicate whether a molecule possesses suitable adme properties
Result of Action
This compound has been shown to restore memory performance in cholinergic and serotonergic models of memory deficiency in rats . This suggests that both mechanisms may be involved in the facilitation of object memory by this compound .
生化学分析
Biochemical Properties
Ro4368554 acts as a selective antagonist at the 5-HT6 receptor, binding with a greater than 100-fold selectivity over other monoamine receptor subtypes . The compound’s interaction with the 5-HT6 receptor inhibits the receptor’s activity, which is believed to modulate neurotransmitter release and influence cognitive processes. This compound has been shown to interact with enzymes and proteins involved in neurotransmitter pathways, including acetylcholine and glutamate systems . These interactions suggest that this compound may enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.
Cellular Effects
This compound has demonstrated significant effects on various cell types and cellular processes. In studies involving rat models, this compound has been shown to enhance memory performance and cognitive function . The compound influences cell signaling pathways by modulating the activity of the 5-HT6 receptor, which is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cerebral cortex . This compound’s impact on gene expression and cellular metabolism is linked to its ability to increase acetylcholine levels and modulate excitatory amino acids like aspartate and glutamate .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the 5-HT6 receptor. By binding to this receptor, this compound inhibits its activity, leading to downstream effects on neurotransmitter release and receptor signaling . This inhibition is thought to enhance cognitive function by increasing acetylcholine levels and modulating glutamatergic neurotransmission . Additionally, this compound’s interaction with the 5-HT6 receptor may indirectly influence other neurotransmitter systems, contributing to its overall cognitive-enhancing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can enhance memory performance and cognitive function in both short-term and long-term experiments . The compound’s stability and degradation in laboratory conditions have been well-documented, with this compound maintaining its efficacy over extended periods . Long-term effects on cellular function include sustained improvements in cognitive performance and memory retention .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound enhances cognitive function and memory performance at doses ranging from 3 to 30 mg/kg . Higher doses of this compound have been associated with increased cognitive enhancement, but there is a threshold beyond which no further improvements are observed . At very high doses, this compound may exhibit toxic or adverse effects, although these are relatively rare .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to neurotransmitter systems. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of neurotransmitters such as acetylcholine and glutamate . This compound’s effects on metabolic flux and metabolite levels are linked to its ability to modulate neurotransmitter release and receptor activity . These interactions suggest that this compound may influence overall brain metabolism and cognitive function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s high selectivity for the 5-HT6 receptor allows it to accumulate in brain regions associated with cognitive function . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that this compound exerts its effects primarily in the central nervous system, where the 5-HT6 receptor is predominantly expressed .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT6 receptor . The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the hippocampus and cerebral cortex . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its selective interaction with the 5-HT6 receptor and subsequent cognitive-enhancing effects .
特性
IUPAC Name |
3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYPEADLGTXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426085 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478082-99-4 | |
| Record name | Ro4368554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478082-99-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ro4368554 interact with its target and what are the downstream effects?
A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []
Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?
A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []
Q3: Does this compound have any other potential therapeutic applications?
A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []
Q4: Are there any studies comparing this compound to other compounds?
A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
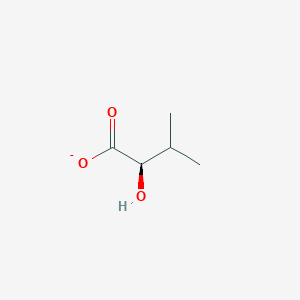

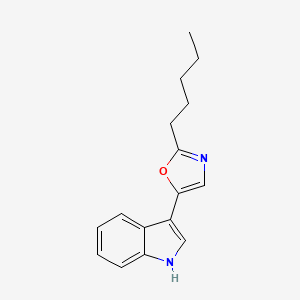
![[(1S,2R,4S,7E,10R,11R)-4-(hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1240313.png)

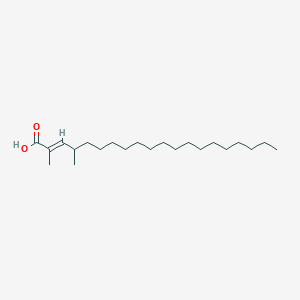
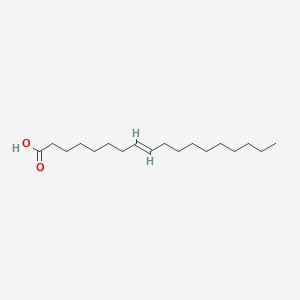
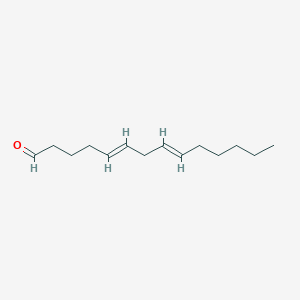
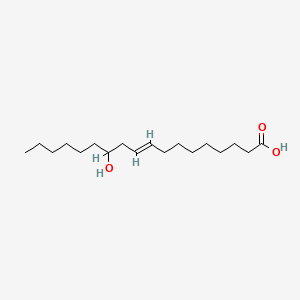
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1240321.png)
![8-(2-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE](/img/structure/B1240323.png)
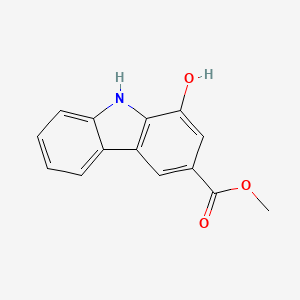
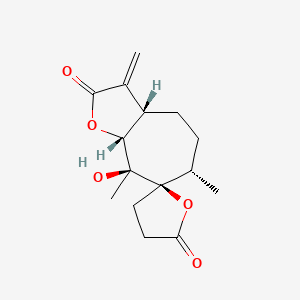
![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
